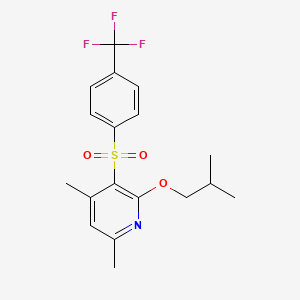![molecular formula C19H27N3O6 B2385440 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-methoxypropyl)oxalamide CAS No. 896333-19-0](/img/structure/B2385440.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-methoxypropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a morpholinoethyl group and a methoxypropyl group, both of which are common in various organic compounds .
Chemical Reactions Analysis
The chemical reactivity of a compound depends on its functional groups. For instance, the morpholinoethyl group might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., are determined by the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen
Copolymeric Systems in Ultraviolet-Curable Coatings
One application of related chemical structures involves copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, which serve as photoinitiators for ultraviolet-curable pigmented coatings. These systems were examined for their efficiency in curing acrylic mixtures under UV light, simulating conditions relevant to TiO2-pigmented formulations. Despite showing lower photoinitiation efficiency compared to homopolymers mixtures, these copolymeric systems demonstrated synergistic effects, suggesting their potential utility in materials science and coatings technology (Angiolini et al., 1997).
Electrochemical Oxidation Studies
Another study focused on the electrochemical oxidation of related morpholinoaniline compounds, providing insights into their chemical behavior under different pH conditions. This research is crucial for understanding the electrochemical properties of such compounds, with implications for their use in electrochemical sensors, batteries, and other applications (Beiginejad & Nematollahi, 2013).
Antimicrobial Agent Development
Further research into triazole derivatives containing the morpholine moiety has demonstrated their potential as antimicrobial agents. This study highlights the synthesis of novel compounds and their evaluation against various microbial strains, indicating the relevance of such chemical structures in developing new antimicrobial drugs (Sahin et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c1-25-8-2-5-20-18(23)19(24)21-12-15(22-6-9-26-10-7-22)14-3-4-16-17(11-14)28-13-27-16/h3-4,11,15H,2,5-10,12-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXRDUSJFIENIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2385357.png)

![N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2385362.png)
![1-(2-ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2385363.png)
![2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2385364.png)

![(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2385371.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2385372.png)
![Ethyl 5-(3,4-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2385373.png)
![2-Methoxy-4-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2385374.png)
![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2385376.png)
![1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B2385378.png)


